molecular formula C11H13N3 B13495660 N,3-dimethyl-1-phenyl-1H-pyrazol-5-amine

N,3-dimethyl-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B13495660
M. Wt: 187.24 g/mol
InChI Key: RHMKHHKLUQJETI-UHFFFAOYSA-N
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Description

N,3-dimethyl-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is known for its diverse applications in medicinal chemistry, agrochemistry, and material science due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,3-dimethyl-1-phenyl-1H-pyrazol-5-amine can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine with a carbonyl compound, followed by methylation and phenylation reactions . Another method includes the reaction of 4-acetyl-5-methyl-1-phenyl-1H-pyrazole with N,N-dimethylformamide dimethyl acetal (DMF-DMA) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyl-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and hydrazine derivatives .

Scientific Research Applications

N,3-dimethyl-1-phenyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,3-dimethyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is crucial for its biological and pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-1-phenyl-1H-pyrazole
  • 1-phenyl-3-methyl-1H-pyrazole
  • 1-phenyl-1H-pyrazole

Uniqueness

N,3-dimethyl-1-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various fields .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

N,5-dimethyl-2-phenylpyrazol-3-amine

InChI

InChI=1S/C11H13N3/c1-9-8-11(12-2)14(13-9)10-6-4-3-5-7-10/h3-8,12H,1-2H3

InChI Key

RHMKHHKLUQJETI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC)C2=CC=CC=C2

Origin of Product

United States

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